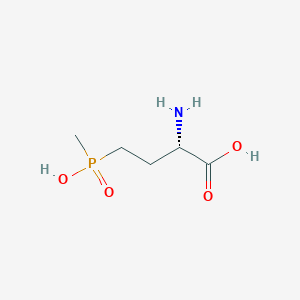![molecular formula C8H8N2 B102550 Bicyclo[3.1.0]hexane-6,6-dicarbonitrile CAS No. 16668-39-6](/img/structure/B102550.png)
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile, also known as norbornene-2,3-dicarbonitrile, is a chemical compound with the molecular formula C8H6N2. It is a colorless crystalline solid that is widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of bicyclo[3.1.0]hexane-6,6-dicarbonitrile is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form new chemical bonds. Its rigid, bicyclic structure makes it a useful building block for the synthesis of complex organic molecules.
Biochemische Und Physiologische Effekte
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile has not been extensively studied for its biochemical and physiological effects. However, it is not known to have any significant toxic effects and is generally considered to be safe for laboratory use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of bicyclo[3.1.0]hexane-6,6-dicarbonitrile is its versatility in organic synthesis. It can be used as a building block for a wide range of organic compounds, making it a valuable tool for synthetic chemists. However, its rigid structure can also limit its usefulness in certain applications, and it may not be suitable for all chemical reactions.
Zukünftige Richtungen
There are many potential future directions for research involving bicyclo[3.1.0]hexane-6,6-dicarbonitrile. One area of interest is the development of new materials, such as polymers and composites, using this compound as a building block. Another area of research is the study of chemical reactions involving bicyclo[3.1.0]hexane-6,6-dicarbonitrile, with the goal of understanding its mechanism of action and potential applications. Finally, there is potential for the development of new pharmaceuticals and agrochemicals using this compound as a starting point for synthesis.
Synthesemethoden
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile can be synthesized by the reaction of norbornadiene with sodium cyanide in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including the formation of a palladium complex, the addition of cyanide to the norbornadiene, and the elimination of hydrogen gas. This method is widely used in the laboratory and has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a ligand in coordination chemistry and as a precursor for the synthesis of polymers. Its unique chemical properties make it a valuable tool in the development of new materials and the study of chemical reactions.
Eigenschaften
CAS-Nummer |
16668-39-6 |
|---|---|
Produktname |
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile |
Molekularformel |
C8H8N2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
bicyclo[3.1.0]hexane-6,6-dicarbonitrile |
InChI |
InChI=1S/C8H8N2/c9-4-8(5-10)6-2-1-3-7(6)8/h6-7H,1-3H2 |
InChI-Schlüssel |
JPMLIGKEXBKLLX-UHFFFAOYSA-N |
SMILES |
C1CC2C(C1)C2(C#N)C#N |
Kanonische SMILES |
C1CC2C(C1)C2(C#N)C#N |
Synonyme |
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)




![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)




